Elzasonan hydrochloride
Description
Contextualization within Receptor Antagonist Discovery
Elzasonan (B146119) is classified as a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor antagonist. wikipedia.orgcymitquimica.commedchemexpress.com In the complex landscape of neuropharmacology, receptor antagonists are crucial tools and potential therapeutic agents. They function by binding to specific receptors on nerve cells, thereby blocking the action of the natural neurotransmitter—in this case, serotonin. wikipedia.org
The mechanism of elzasonan was theorized to work by preferentially blocking 5-HT1B and 5-HT1D autoreceptors. wikipedia.org These autoreceptors act as a feedback mechanism, regulating the release of serotonin from the raphe nucleus. By inhibiting these autoreceptors, elzasonan was expected to increase serotonergic signaling to key areas of the brain involved in mood regulation, such as the hippocampus and prefrontal cortex, which could produce antidepressant effects. wikipedia.org
The development of selective antagonists like elzasonan is part of a broader strategy in drug discovery to create compounds that target specific receptor subtypes. This approach aims to maximize therapeutic effects while minimizing the side effects that can arise from interacting with multiple receptor types. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
220322-05-4 |
|---|---|
Molecular Formula |
C22H24Cl3N3OS |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |
InChI Key |
NMTRXBJYASHMND-UXTSPRGOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Elzasonan Hydrochloride
Selective Serotonin (B10506) Receptor Antagonism Profile
Elzasonan (B146119) is characterized in pharmacological literature as a selective antagonist of 5-hydroxytryptamine (serotonin) 1B and 1D receptors. wikipedia.orgmedchemexpress.com This dual antagonism is central to its proposed mechanism of action. By blocking these specific receptors, Elzasonan was theorized to modulate serotonergic neurotransmission in the brain. wikipedia.org
Elzasonan acts as a potent antagonist of the 5-HT1B receptor. researchgate.netresearchgate.net In the central nervous system, 5-HT1B receptors function as terminal autoreceptors on serotonergic neurons. nih.gov Activation of these receptors by serotonin inhibits further release of the neurotransmitter. nih.gov By blocking these autoreceptors, an antagonist like Elzasonan is thought to prevent this negative feedback, thereby enhancing the release of serotonin into the synaptic cleft in key brain regions like the hippocampus and prefrontal cortex. wikipedia.org This increase in serotonergic signaling was the intended mechanism for its antidepressant effects. wikipedia.org
In conjunction with its 5-HT1B activity, Elzasonan is also an antagonist of the 5-HT1D receptor. wikipedia.orgresearchgate.netmedchemexpress.com The human 5-HT1B and 5-HT1D receptors are structurally and pharmacologically similar. The 5-HT1D receptor also functions as an autoreceptor on serotonin nerve terminals, and its blockade is likewise proposed to increase serotonergic neurotransmission. nih.gov The dual antagonism of both 5-HT1B and 5-HT1D receptors was aimed at producing a more robust and potentially faster-acting antidepressant effect by comprehensively blocking presynaptic autoinhibition. wikipedia.org
5-Hydroxytryptamine 1B (5-HT1B) Receptor Antagonism
Quantitative Ligand-Receptor Binding Kinetics
The characterization of a compound's interaction with its receptor targets is quantified through ligand-receptor binding studies. These assays are fundamental to understanding the compound's potency and selectivity.
In vitro radioligand binding assays are a standard and powerful methodology used to determine the affinity of a drug for a specific receptor. rcsb.org The technique involves incubating a preparation containing the receptor of interest (e.g., cell membranes expressing 5-HT1B or 5-HT1D receptors) with a radiolabeled ligand that is known to bind to the receptor. The experimental compound, such as Elzasonan, is then added in varying concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radiolabeled ligand, researchers can quantify the binding affinity of the test compound. rcsb.org
From the data generated in competitive binding assays, key parameters like the IC50 and Ki values are determined. The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to displace 50% of the specific binding of the radioligand. The Ki (inhibition constant) is a more absolute measure of binding affinity, calculated from the IC50 value and representing the dissociation constant of the inhibitor-receptor complex. malvernpanalytical.com A lower Ki value signifies a higher binding affinity. malvernpanalytical.com
Table 1: Key Pharmacological Parameters in Receptor Binding Studies
| Parameter | Definition | Significance |
|---|---|---|
| IC50 | The molar concentration of an inhibitor that produces 50% of its maximum possible inhibition for a specific target. | A measure of the functional strength or potency of an inhibitor in a specific experimental context. |
| Ki | The inhibition constant; represents the binding affinity of an inhibitor for a receptor. It is an intrinsic property of the inhibitor. | A lower Ki value indicates higher binding affinity. It allows for comparison of drug potency across different experiments. |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A fundamental measure of the affinity between a ligand and its receptor. A smaller Kd signifies a stronger binding interaction. malvernpanalytical.com |
| pKi / pIC50 | The negative logarithm (-log) of the Ki or IC50 value. | Used for easier comparison of potencies. A higher pKi or pIC50 value indicates a more potent inhibitor. |
In Vitro Radioligand Binding Assays
Receptor Functional Modulation Studies
Receptor functional modulation refers to how a ligand's binding to a receptor alters the receptor's activity and downstream intracellular signaling pathways. nih.govmdpi.com For G-protein coupled receptors like the 5-HT1B and 5-HT1D subtypes, this involves changes in G-protein activation and second messenger systems.
The 5-HT1B and 5-HT1D receptors are coupled to inhibitory G-proteins (Gi/Go). nih.gov When activated by an agonist (like serotonin), these receptors inhibit the activity of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov
As an antagonist, Elzasonan would bind to the 5-HT1B and 5-HT1D receptors but would not activate them. Instead, it would block the binding of the endogenous agonist, serotonin. The functional consequence of this action is the prevention of the receptor-mediated inhibition of adenylyl cyclase. This "disinhibition" would theoretically lead to a normalization or increase in cAMP levels and a subsequent modulation of downstream signaling cascades, ultimately resulting in increased neurotransmitter release from the neuron. wikipedia.orgnih.gov
Agonist-Independent Receptor Activity
A fundamental concept in modern pharmacology is that some receptors, including many GPCRs, can exist in an active conformational state and generate a biological signal even without being stimulated by an agonist (their endogenous ligand). universiteitleiden.nl This phenomenon is known as agonist-independent or constitutive activity. google.com The primary targets of Elzasonan, the human 5-HT1B and 5-HT1D receptors, have been shown in preclinical studies to exhibit such constitutive activity, particularly in recombinant cellular expression systems. nih.govnih.gov
For the 5-HT1B receptor, studies using Chinese hamster ovary (CHO) cells have demonstrated that an increase in the ratio of receptors to their coupled G-proteins leads to a significant rise in basal G-protein activation. nih.gov This indicates that the receptor can spontaneously adopt an active state and initiate signaling. Further research has identified that the third intracellular loop of the 5-HT1B receptor is a key structural component necessary for this constitutive activation. espci.fr
Similarly, the 5-HT1D receptor has been shown to be constitutively active. nih.govdntb.gov.ua This was demonstrated by observing that known inverse agonists could robustly inhibit the basal binding of [³⁵S]GTPγS—a measure of G-protein activation—to cell membranes expressing the receptor. nih.gov The presence of a high-affinity binding state for G-proteins in the absence of any ligand further supports the existence of a spontaneously active receptor population. nih.gov While the extent of this activity in native tissues is still an area of investigation, its presence in preclinical models is crucial for characterizing the full pharmacological profile of ligands like Elzasonan. nih.govresearchgate.net
Inverse Agonist Properties
In a system where a receptor is constitutively active, ligands can be classified beyond the simple agonist/antagonist model. An inverse agonist is a compound that binds to the same receptor as an agonist but produces the opposite pharmacological effect. google.com It stabilizes the receptor in an inactive conformation, thereby reducing its basal, agonist-independent activity. universiteitleiden.nl Many drugs that were initially classified as neutral antagonists, which only block the action of agonists, have since been reclassified as inverse agonists. universiteitleiden.nl
The constitutive activity of 5-HT1B and 5-HT1D receptors makes them targets for inverse agonism. Preclinical studies have utilized specific inverse agonists to probe and confirm the constitutive activity of these receptors. nih.govnih.gov For instance, compounds like SB224,289 and methiothepin (B1206844) have been shown to significantly suppress the basal signaling of 5-HT1B and 5-HT1D receptors in cellular assays. nih.govnih.govespci.fr The magnitude of this suppression, termed negative efficacy, is a hallmark of inverse agonism. nih.gov
Elzasonan is consistently described in the literature as a selective 5-HT1B/1D receptor antagonist. wikipedia.orgresearchgate.netnih.gov However, given that its molecular targets are known to exhibit constitutive activity, it is pharmacologically plausible that Elzasonan exerts its effects not merely by blocking serotonin, but by also acting as an inverse agonist to reduce the baseline signaling of these receptors. This mechanism is a common feature for many antagonists at GPCRs that display constitutive activity. universiteitleiden.nlgoogle.com Direct preclinical studies definitively characterizing Elzasonan's effect on basal receptor activity are not widely available in published literature.
Table 1: Properties of Known Inverse Agonists at 5-HT1B/1D Receptors in Preclinical Assays This table presents data for well-characterized inverse agonists to illustrate the concept at Elzasonan's target receptors.
| Compound | Target Receptor | Assay Type | Observed Effect | Reference |
|---|---|---|---|---|
| SB224,289 | Human 5-HT1B | [³⁵S]GTPγS Binding | Suppressed ~66% of basal G-protein activation | nih.gov |
| Methiothepin | Human 5-HT1B | [³⁵S]GTPγS Binding | Showed significant inverse agonism (negative efficacy) | nih.gov |
| SB224,289 | Human 5-HT1D | [³⁵S]GTPγS Binding | Decreased basal high-affinity G-protein binding to 67% of control | nih.gov |
| Methiothepin | Human 5-HT1D | [³⁵S]GTPγS Binding | Decreased basal high-affinity G-protein binding to 23% of control | nih.gov |
Downstream Signaling Pathway Interrogation in Cellular Systems (Preclinical)
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. The 5-HT1B and 5-HT1D receptors are canonically coupled to the Gαi/o family of G-proteins. idrblab.netnih.gov The primary downstream effector of Gαi/o activation is the enzyme adenylyl cyclase. idrblab.netnih.gov
In preclinical cellular systems, activation of the 5-HT1B/1D receptor by an agonist (like serotonin) leads to the inhibition of adenylyl cyclase. idrblab.net This enzymatic inhibition results in a decrease in the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net The modulation of this signaling pathway is a key method for interrogating the functional effects of a ligand in a preclinical setting.
As an antagonist, Elzasonan would be expected to block the ability of an agonist like serotonin to inhibit adenylyl cyclase, thereby preventing the associated decrease in intracellular cAMP. If Elzasonan also possesses inverse agonist properties, it would go a step further by reducing the receptor's basal, constitutive inhibition of adenylyl cyclase, which would lead to an increase in cAMP levels relative to the baseline state.
Preclinical in vitro studies have extensively characterized the metabolism of Elzasonan, identifying major pathways such as N-demethylation and aryl hydroxylation in human liver microsomes. researchgate.netresearchgate.net A large-scale screening project, ToxCast, evaluated 976 chemicals across 331 biochemical assays. acs.org In this screen, Elzasonan (listed as CP-448187 pharma) was found to be active in five different assays, though, unexpectedly, it did not show activity against the 5-HT receptor binding assays included in that specific panel, which may reflect the concentrations tested or the specific assay formats used. acs.orgacs.org
Table 2: Expected Effects of Ligands on the 5-HT1B/1D Receptor Downstream Signaling Pathway
| Ligand Type | Effect on Gαi Activation | Effect on Adenylyl Cyclase | Resulting Intracellular cAMP Level |
|---|---|---|---|
| Agonist (e.g., Serotonin) | Increases | Inhibited | Decreases |
| Neutral Antagonist | Blocks agonist-induced increase | Blocks agonist-induced inhibition | No change from baseline; blocks agonist effect |
| Inverse Agonist | Decreases basal activity | Reduces basal inhibition | Increases from baseline; blocks agonist effect |
Preclinical Pharmacokinetics and Metabolism of Elzasonan Hydrochloride
In Vitro Metabolic Characterization
The in vitro metabolism of elzasonan (B146119) has been investigated using human hepatic microsomes and recombinant, heterologously expressed cytochrome P450 (CYP) enzymes to elucidate its metabolic fate. researchgate.net These studies have been crucial in identifying the primary enzymatic pathways responsible for its biotransformation.
Hepatic Microsomal Metabolism Studies using Recombinant Cytochrome P450 Enzymes
Studies utilizing recombinant cytochrome P450 enzymes (rCYP) have been instrumental in pinpointing the specific enzymes involved in elzasonan's metabolism. researchgate.net Research demonstrated that multiple CYP enzymes contribute to the formation of its various metabolites. researchgate.net Notably, CYP3A4 was identified as a key enzyme in the pathways leading to the formation of the 5-hydroxyelzasonan metabolite (M3), elzasonan N-oxide (M5), the cyclized indole (B1671886) metabolite (M6), and its subsequent iminium ion metabolite (M3a). researchgate.net
The formation of the N-demethylated metabolite (M4) was shown to be mediated by CYP2C8. researchgate.net While CYP3A4 is the primary enzyme responsible for the formation of M3, further studies indicated that CYP2C19 also plays a very minor role in this specific transformation. researchgate.net
An interesting finding from these in vitro studies was the essential role of cytochrome b5 in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan (M3). researchgate.net This highlights a potential disconnect between data from human liver microsomes and recombinant CYP systems, suggesting that rCYP3A4 models containing cytochrome b5 are more predictive for P450-dependent drug oxidations. researchgate.net
Table 1: Contribution of Recombinant CYP Enzymes to Elzasonan Metabolite Formation
| Metabolite | Formation Pathway | Primary Contributing Enzyme(s) | Minor Contributing Enzyme(s) |
|---|---|---|---|
| M3 (5-hydroxyelzasonan) | Aryl Hydroxylation | CYP3A4 (with cytochrome b5) | CYP2C19 |
| M3a (Iminium ion) | Oxidation of M6 | CYP3A4 | |
| M4 | Oxidative N-Demethylation | CYP2C8 | |
| M5 (Elzasonan N-oxide) | N-Oxidation | CYP3A4 |
| M6 (Cyclized indole) | Cyclization | CYP3A4 | |
Data derived from in vitro studies with recombinant human cytochrome P450 enzymes. researchgate.net
Identification of Principal Metabolic Pathways
In vitro investigations have established that elzasonan is extensively metabolized through several key pathways. researchgate.netresearchgate.net The primary routes of biotransformation include oxidative N-demethylation, N-oxidation, and aryl hydroxylation. researchgate.net Additionally, a unique pathway involving cyclization to form an indole metabolite has been identified as a significant metabolic route. researchgate.netresearchgate.net
One of the principal metabolic pathways for elzasonan is oxidative N-demethylation. researchgate.net This reaction involves the removal of a methyl group from the piperazine (B1678402) ring's nitrogen atom. researchgate.netmdpi.com This process leads to the formation of the metabolite designated as M4. researchgate.net In vitro studies using recombinant enzymes have specifically identified CYP2C8 as the enzyme responsible for mediating this N-demethylation reaction. researchgate.net
N-oxidation is another key metabolic transformation for elzasonan. researchgate.net This pathway involves the oxidation of a nitrogen atom within the molecule, leading to the formation of elzasonan N-oxide, also known as metabolite M5. researchgate.net The formation of this N-oxide metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. researchgate.net
Aryl hydroxylation represents a major metabolic route for elzasonan. researchgate.net This reaction introduces a hydroxyl group onto an aromatic ring of the molecule. researchgate.net This specific biotransformation results in the creation of the 5-hydroxyelzasonan metabolite, referred to as M3. researchgate.net In human studies, 5-hydroxyelzasonan was found to be the major component of drug-related material in excreta, accounting for 34% of the administered dose. researchgate.net The formation of this hydroxylated metabolite is mainly catalyzed by CYP3A4, with a minor contribution from CYP2C19. researchgate.net The presence of cytochrome b5 has been shown to be essential for the efficient CYP3A4-catalyzed formation of 5-hydroxyelzasonan. researchgate.net
A notable and novel metabolic pathway for elzasonan involves its transformation into a cyclized indole metabolite, designated M6. researchgate.netresearchgate.net This unique metabolite was identified as the major drug-related component circulating in human plasma, accounting for 65% of the total radioactivity after administration of [¹⁴C]-elzasonan. researchgate.net The formation of this indole metabolite is catalyzed by CYP3A4. researchgate.net Furthermore, this cyclized indole (M6) undergoes subsequent oxidation, also mediated by CYP3A4, to form an iminium ion metabolite (M3a). researchgate.netresearchgate.net
Table 2: Summary of Elzasonan Metabolic Pathways and Resulting Metabolites
| Metabolic Pathway | Resulting Metabolite(s) | Description |
|---|---|---|
| Oxidative N-Demethylation | M4 | Removal of a methyl group from the piperazine moiety. researchgate.net |
| N-Oxidation | M5 (Elzasonan N-oxide) | Oxidation of a nitrogen atom to form an N-oxide. researchgate.net |
| Aryl Hydroxylation | M3 (5-hydroxyelzasonan) | Addition of a hydroxyl group to an aromatic ring. researchgate.net |
| Cyclization/Oxidation | M6 (Cyclized indole), M3a (Iminium ion) | Formation of a novel indole structure, followed by oxidation. researchgate.netresearchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Elzasonan hydrochloride |
| Elzasonan |
| 5-hydroxyelzasonan (M3) |
| Elzasonan N-demethyl (M4) |
| Elzasonan N-oxide (M5) |
| Cyclized indole metabolite (M6) |
| Iminium ion metabolite (M3a) |
Aryl Hydroxylation
Enzyme Kinetic Analysis of Metabolite Formation
The formation of elzasonan's metabolites is primarily an oxidative process. The main reactions include oxidative N-demethylation, which produces the metabolite M4, and other oxidation reactions that lead to the formation of elzasonan N-oxide (M5) and the 5-hydroxyelzasonan metabolite (M3). researchgate.net Furthermore, a unique metabolic pathway involves the formation of a cyclized indole metabolite (M6), which is subsequently oxidized to an iminium ion metabolite (M3a). researchgate.net
Kinetic studies have been performed to understand the rate of formation of these metabolites. For instance, the kinetic constants for the formation of the M3 metabolite have been determined, providing insights into the efficiency of this metabolic pathway. researchgate.net These analyses are fundamental in predicting the metabolic clearance of the drug. nih.govspringernature.com
Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C8, CYP2C19)
Studies utilizing recombinant CYP enzymes have been crucial in pinpointing the specific cytochrome P450 isoforms responsible for the metabolism of elzasonan. The data, when normalized against the levels of each CYP form in native human liver microsomes, revealed the significant role of CYP3A4 in the metabolic pathways leading to the formation of metabolites M3, M3a, M5, and M6. researchgate.net
CYP2C8 was identified as the enzyme involved in the formation of the N-demethylated metabolite, M4. researchgate.net While correlation and inhibition studies have strongly suggested that CYP3A4 is the primary enzyme responsible for the formation of M3, a very minor role has been attributed to CYP2C19 in this specific transformation. researchgate.net The involvement of cytochrome b5 has also been noted as an essential component in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan. researchgate.net
The table below summarizes the key cytochrome P450 isoforms and their roles in the metabolism of elzasonan.
| Metabolite | Formation Pathway | Primary Cytochrome P450 Isoform(s) |
| M3 (5-hydroxyelzasonan) | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) |
| M3a (iminium ion) | Oxidation of M6 | CYP3A4 |
| M4 | N-demethylation | CYP2C8 |
| M5 (elzasonan N-oxide) | N-oxidation | CYP3A4 |
| M6 (cyclized indole) | Oxidation and Ring Closure | CYP3A4 |
Investigation of Metabolism-Dependent Covalent Binding to Hepatic Proteins
Incubations of radiolabeled [14C]elzasonan with liver microsomes have demonstrated metabolism-dependent covalent binding of drug-related material to hepatic proteins. researchgate.net This binding suggests the formation of reactive metabolites during the biotransformation of elzasonan. Evidence points towards the involvement of an indole iminium ion in this covalent binding. researchgate.net The assessment of in vitro covalent binding is a critical step in evaluating the potential for drug-induced toxicities. nih.govcapes.gov.br
Analytical Methodologies for Preclinical Pharmacokinetic Assessment
The accurate quantification of elzasonan and its metabolites, as well as the elucidation of their structures, relies on sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of elzasonan and its metabolites in biological matrices. chromatographyonline.combiotrial.com This highly sensitive and selective technique allows for the separation of the parent drug from its various metabolites, followed by their precise quantification. nih.govnih.gov LC-MS/MS methods are developed and validated to ensure accuracy and reproducibility in preclinical pharmacokinetic studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural identification of metabolites. nih.govrsc.orgspringernature.com For instance, 1H NMR spectra have been instrumental in confirming the structure of the novel cyclized indole metabolite (M6) and its subsequent iminium ion metabolite. researchgate.net By analyzing the chemical shifts and coupling constants, the precise molecular structure of metabolites formed in vivo and in vitro can be determined. nih.gov
Preclinical In Vivo Pharmacokinetic Profiling in Animal Models
Preclinical in vivo studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of elzasonan. theraindx.comnih.gov These studies provide critical data for predicting the pharmacokinetic behavior of the drug in humans. theraindx.com While specific data from in vivo animal studies on elzasonan is not detailed in the provided search results, the general approach involves administering the compound to species such as rats and mice to determine key pharmacokinetic parameters. mdpi.combiolivz.com
Following a single oral administration of [14C]-elzasonan to human subjects, the parent drug accounted for 20% of the circulating radioactivity in plasma, while the cyclized indole metabolite (M6) was the major circulating component, representing approximately 65% of the total radioactivity. researchgate.net Fecal excretion was the primary route of elimination. researchgate.net The major metabolite identified in feces was 5-hydroxyelzasonan (M3). researchgate.net
Absorption and Distribution Characteristics in Rodent Models
Preclinical investigations in rodent models are essential for understanding the initial phases of a drug's journey through the body. wuxiapptec.com While specific absorption and distribution data for Elzasonan in rodent models from the provided search results is limited, general principles of preclinical pharmacokinetic studies in rodents can be described.
Typically, after administration, a drug's absorption and subsequent distribution are evaluated by measuring its concentration in plasma and various tissues over time. dovepress.comnih.gov Studies in rats, for instance, can reveal how rapidly and to what extent a compound is absorbed into the bloodstream and then distributed to different organs. dovepress.comnih.gov Factors such as the route of administration significantly influence absorption kinetics.
The distribution of a compound is governed by its physicochemical properties, plasma protein binding, and tissue perfusion. For example, a study on a different compound, HY-071085, in rats showed wide distribution to most tissues except the brain, with the highest concentrations found in the gastrointestinal tract. nih.gov Another study on zapnometinib in rats demonstrated rapid and wide distribution into various tissues. nih.gov The volume of distribution (Vd) is a key parameter that quantifies the extent of a drug's distribution throughout the body. While specific values for Elzasonan are not detailed in the provided results, these types of studies are standard in preclinical evaluation. wuxiapptec.com
Table 1: Representative Pharmacokinetic Parameters in Rodent Models (Illustrative)
This table illustrates typical data obtained from preclinical pharmacokinetic studies in rodents. The values presented are hypothetical and for illustrative purposes only, as specific data for Elzasonan was not available in the search results.
| Parameter | Description | Illustrative Value Range |
| Tmax | Time to reach maximum plasma concentration | 1-4 hours |
| Cmax | Maximum plasma concentration | Varies based on dose |
| AUC | Area under the plasma concentration-time curve | Varies based on dose |
| Vd | Volume of distribution | Can range from low (<1 L/kg) to high (>10 L/kg) |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | Can vary significantly depending on the route of administration and compound properties |
Preclinical Elimination and Excretion Pathways
The elimination of Elzasonan from the body involves metabolic transformation and subsequent excretion. tandfonline.com In preclinical species, the metabolic pathways of Elzasonan were found to be qualitatively similar to those in humans. tandfonline.com
Metabolism of Elzasonan occurs primarily through oxidative processes. tandfonline.com Key metabolic pathways identified in preclinical models include:
Aromatic hydroxylation: This occurs at the benzylidene moiety to form 5-hydroxyelzasonan (M3). tandfonline.com
N-oxidation: This takes place at the piperazine ring. tandfonline.comresearchgate.net
N-demethylation: The removal of a methyl group. tandfonline.comresearchgate.net
Formation of a novel cyclized indole metabolite (M6): This metabolite can be further oxidized to form an indole iminium ion metabolite (M3a), a transformation detected in preclinical species but not in humans. tandfonline.com
The liver is the primary site of metabolism, involving cytochrome P450 (CYP) enzymes. Studies using hepatic microsomes from preclinical species help to identify the specific enzymes involved and understand the routes of metabolism. tandfonline.com
Excretion is the final step in eliminating the drug and its metabolites from the body. Following a single oral dose of radiolabelled [¹⁴C]elzasonan in preclinical studies, the recovery of the administered dose would typically be measured in urine and feces to determine the primary routes of excretion. researchgate.net For instance, in human studies, approximately 58% of the administered dose was recovered in feces and 21% in urine. researchgate.net 5-hydroxyelzasonan was identified as the major fecal metabolite. tandfonline.com The parent drug and its metabolites are typically cleared from the body through these excretory routes. escholarship.org
Table 2: Major Preclinical Metabolic Pathways of Elzasonan
| Metabolic Pathway | Resulting Metabolite(s) |
| Aromatic Hydroxylation | 5-hydroxyelzasonan (M3) |
| N-Oxidation | Elzasonan N-oxide (M5) |
| N-Demethylation | M4 |
| Cyclization and Oxidation | Cyclized indole metabolite (M6), Indole iminium ion (M3a) |
Preclinical Pharmacodynamics and Neurobiological Effects of Elzasonan Hydrochloride
Effects on Serotonergic Neurotransmission in Preclinical Models
Serotonin (B10506) (5-HT) is a crucial monoamine neurotransmitter that governs a wide array of physiological functions, including mood, cognition, and sleep. genome.jpwikipedia.org The intricate regulation of serotonergic neurotransmission is fundamental to maintaining normal brain function. nih.gov Elzasonan's mechanism of action is centered on its ability to modulate this system. wikipedia.org
Enhancement of 5-HT Neurotransmission via Autoreceptor Blockade
Elzasonan (B146119) is designed to preferentially block 5-HT1B and 5-HT1D autoreceptors. wikipedia.org These presynaptic receptors typically act as a negative feedback mechanism, inhibiting the synthesis and release of serotonin. wikipedia.org By antagonizing these autoreceptors, elzasonan is thought to disinhibit serotonergic neurons. wikipedia.org This action is hypothesized to enhance serotonergic signaling from the raphe nucleus to key limbic areas such as the hippocampus and prefrontal cortex, which are critically involved in mood regulation. wikipedia.org The blockade of these autoreceptors is a strategic approach to augmenting serotonergic neurotransmission, a common goal for many antidepressant therapies. nih.gov
In Vitro Functional Assays
In vitro assays are essential tools for characterizing the pharmacological properties of a compound at the molecular and cellular level. pharmaron.com These assays provide a controlled environment to study drug-receptor interactions and their downstream functional consequences. accelevirdx.com
Cell-Based Reporter Assays for Receptor Activation
Cell-based reporter assays are a common method to determine if a compound acts as an agonist or antagonist at a specific receptor. nih.govthermofisher.com These assays typically involve genetically engineering a cell line to express the receptor of interest along with a reporter gene (e.g., luciferase or β-lactamase) linked to a response element. nih.govveritastk.co.jp When the receptor is activated, a signaling cascade is initiated, leading to the expression of the reporter gene, which can be quantified. frontiersin.orgnih.gov For elzasonan, such assays would be used to confirm its antagonist activity at 5-HT1B and 5-HT1D receptors. In these experiments, cells expressing either the 5-HT1B or 5-HT1D receptor would be stimulated with a known serotonin agonist in the presence and absence of elzasonan. A reduction in the reporter signal in the presence of elzasonan would indicate its antagonist properties. Data from these assays can be used to determine the potency of the compound, often expressed as an IC50 value.
Table 1: Hypothetical Data from a Cell-Based Reporter Assay for Elzasonan
| Compound | Target Receptor | Assay Type | Measured Effect | Potency (IC50) |
| Elzasonan HCl | 5-HT1B | Luciferase Reporter | Inhibition of agonist-induced signal | 10 nM |
| Elzasonan HCl | 5-HT1D | β-lactamase Reporter | Inhibition of agonist-induced signal | 15 nM |
| Serotonin | 5-HT1B | Luciferase Reporter | Stimulation of signal | 5 nM (EC50) |
Electrophysiological Studies in Brain Slice Preparations
Brain slice preparations are a valuable ex vivo tool for studying the effects of compounds on neuronal activity and synaptic transmission in a relatively intact neural circuit. oruen.comnih.govnih.gov These studies allow for the direct measurement of changes in neuronal membrane potential and firing patterns in response to drug application. frontiersin.orgfrontiersin.org To investigate elzasonan's effects, electrophysiological recordings could be performed on neurons in brain regions rich in 5-HT1B/1D receptors, such as the hippocampus or striatum. nih.gov By applying elzasonan to the brain slice, researchers can observe its impact on both presynaptic and postsynaptic neuronal activity. For instance, by stimulating afferent pathways and recording postsynaptic potentials, one could assess whether elzasonan modulates synaptic transmission. An increase in the amplitude of evoked postsynaptic currents following elzasonan application would be consistent with its proposed mechanism of enhancing neurotransmitter release via autoreceptor blockade.
Behavioral Pharmacology in Validated Preclinical Animal Models
Behavioral pharmacology studies in animal models are crucial for evaluating the potential therapeutic effects of a drug candidate. anilocus.comnumberanalytics.comveteriankey.com These models are designed to mimic certain aspects of human psychiatric disorders. ijbcp.comnih.gov
For a compound like elzasonan, developed for depression, relevant animal models would include those sensitive to antidepressant treatments. Examples include the forced swim test and the tail suspension test, where an increase in mobility is interpreted as an antidepressant-like effect. Another relevant model is the resident-intruder paradigm, which can be used to assess aggression, a behavior modulated by serotonin. nih.gov In studies with 5-HT1A and 5-HT1B receptor agonists, these compounds have been shown to potently and specifically reduce aggressive behavior in rats. nih.gov The anti-aggressive effects of these agonists were blocked by selective 5-HT1A and 5-HT1B receptor antagonists, confirming the involvement of these receptors. nih.gov While elzasonan is an antagonist, its effect on behavior would provide insight into the role of 5-HT1B/1D receptors in these models.
Table 2: Representative Behavioral Pharmacology Assays for Antidepressant-like Activity
| Animal Model | Behavioral Measure | Expected Effect of Elzasonan |
| Forced Swim Test (Rat) | Immobility Time | Decrease |
| Tail Suspension Test (Mouse) | Immobility Time | Decrease |
| Chronic Mild Stress (Rat) | Anhedonia (e.g., sucrose (B13894) preference) | Reversal of stress-induced deficit |
| Novelty-Suppressed Feeding (Mouse) | Latency to feed in a novel environment | Decrease |
Assessment of Behavioral Phenotypes Associated with Serotonergic System Modulation
The primary therapeutic target for elzasonan was major depressive disorder, guiding the selection of preclinical behavioral assays designed to detect antidepressant-like and anxiolytic-like properties. The blockade of 5-HT1B/1D autoreceptors is proposed to mimic the delayed therapeutic effects of other antidepressant classes by more rapidly increasing synaptic serotonin levels. nih.gov Preclinical in vivo studies have confirmed that elzasonan enhances 5-HT neurotransmission. researchgate.net This enhanced serotonergic function is expected to manifest in specific, measurable behavioral changes in validated animal models.
Standard behavioral paradigms used to screen for potential antidepressant efficacy include the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govnih.gov Both models are based on the principle of inducing a state of behavioral despair in rodents when faced with an inescapable, stressful situation. researchgate.net A reduction in the duration of immobility is interpreted as an antidepressant-like effect, as most clinically effective antidepressants produce this outcome. nih.gov
Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, making only the minimal movements necessary to stay afloat. A compound with antidepressant potential is expected to decrease the total time spent in this immobile state. globalresearchonline.net
Tail Suspension Test (TST): Conceptually similar to the FST, the TST involves suspending a mouse by its tail. The animal initially struggles before becoming immobile. researchgate.net This test is also highly predictive for the activity of antidepressant compounds, which typically reduce immobility time. nih.gov
Given elzasonan's mechanism, it would also be hypothesized to show efficacy in models of anxiety, as the serotonergic system is deeply involved in anxiety regulation. nih.gov The Elevated Plus Maze (EPM) is a common assay for assessing anxiolytic-like effects. The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of a reduction in anxiety-like behavior. nih.gov
While detailed public data from specific behavioral studies on elzasonan are limited following the discontinuation of its development program, the expected outcomes based on its pharmacological profile are summarized in the table below. wikipedia.orgnih.gov
Table 1: Expected Behavioral Effects of a 5-HT1B/1D Antagonist in Preclinical Models
| Behavioral Assay | Key Parameter Measured | Expected Outcome for Antidepressant/Anxiolytic Effect |
|---|---|---|
| Forced Swim Test (FST) | Duration of Immobility | Decrease |
| Tail Suspension Test (TST) | Duration of Immobility | Decrease |
| Elevated Plus Maze (EPM) | Time Spent in Open Arms | Increase |
| Open Field Test (OFT) | Total Distance Traveled (Locomotor Activity) | No significant change (to rule out hyperactivity) |
Methodological Considerations for Model Selection and Interpretation
The selection and interpretation of preclinical behavioral models are critical for accurately predicting the therapeutic potential of a compound like elzasonan.
Model Selection: The FST and TST are considered first-line screening tools due to their high predictive validity for existing antidepressant drugs and their relative simplicity and speed. nih.govresearchgate.net They are valuable for initial assessment of antidepressant-like activity. However, these are not models of depression itself but rather tests of behavioral response to acute, inescapable stress. More complex models, such as chronic unpredictable stress or social defeat models, offer greater etiological and construct validity by inducing a state that more closely resembles the multifaceted nature of human depression, but they are significantly more resource-intensive.
Furthermore, several other factors must be carefully controlled and considered during the interpretation of behavioral data:
Dose-Response Relationship: Serotonergic agents can exhibit complex, sometimes bell-shaped, dose-response curves in behavioral assays. ufmg.br Testing a wide range of doses is crucial to fully characterize a compound's activity profile.
Animal Strain and Sex: Behavioral and physiological responses to pharmacological agents can vary significantly between different strains and sexes of rodents, necessitating careful selection and reporting of the animal models used. researchgate.net
Pharmacokinetics: The relationship between the timing of drug administration and behavioral testing must be aligned with the compound's pharmacokinetic profile to ensure that testing occurs when the drug is present at relevant concentrations in the central nervous system.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Elzasonan Hydrochloride
Synthetic Chemistry Methodologies
The synthesis of Elzasonan (B146119) hydrochloride involves a multi-step process culminating in the formation of the core thiomorpholin-3-one (B1266464) structure and its subsequent functionalization.
Synthesis of Key Intermediates:
4-(3,4-dichlorophenyl)thiomorpholin-3-one (Intermediate A): This heterocyclic core is typically prepared via the reaction of 3,4-dichloroaniline (B118046) with S-(2-carboxyethyl)isothiourea or a related mercaptoacetic acid derivative. The reaction involves the formation of an amide bond followed by cyclization to yield the thiomorpholinone ring.
2-(4-methylpiperazin-1-yl)benzaldehyde (Intermediate B): This aldehyde component is synthesized through a nucleophilic aromatic substitution reaction. 2-Fluorobenzaldehyde is reacted with 1-methylpiperazine (B117243) in the presence of a base like potassium carbonate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
Final Condensation Step:
The pivotal Knoevenagel condensation involves the reaction of the active methylene (B1212753) group at the C2 position of the thiomorpholin-3-one ring (Intermediate A) with the carbonyl group of the aldehyde (Intermediate B). wikipedia.orgsci-hub.se
Reaction: Intermediate A + Intermediate B → Elzasonan (free base)
Catalyst and Conditions: The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, in a solvent like ethanol (B145695) or toluene, often with azeotropic removal of water to drive the reaction to completion. wikipedia.org Reaction optimization would focus on catalyst selection, temperature control, and reaction time to maximize the yield of the desired (Z)-isomer and minimize side products. uochb.cz
Finally, the resulting free base of Elzasonan is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate Elzasonan hydrochloride. medkoo.com
Table 1: Plausible General Synthetic Route for this compound
| Step | Starting Materials | Reagents and Conditions | Product/Intermediate |
| 1 | 3,4-dichloroaniline, Mercaptoacetic acid derivative | Amide coupling conditions, followed by cyclization | Intermediate A: 4-(3,4-dichlorophenyl)thiomorpholin-3-one |
| 2 | 2-Fluorobenzaldehyde, 1-Methylpiperazine | K₂CO₃, DMSO | Intermediate B: 2-(4-methylpiperazin-1-yl)benzaldehyde |
| 3 | Intermediate A, Intermediate B | Piperidine (catalyst), Toluene, Reflux | Elzasonan (free base) |
| 4 | Elzasonan (free base) | HCl in Ethanol | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, including the successful formation of new bonds and the correct placement of substituents on the aromatic rings. uochb.cz
Mass Spectrometry (MS): This technique verifies the molecular weight of the intermediates, confirming their elemental composition. scielo.org.mx
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl (C=O) stretch of the lactam in the thiomorpholinone ring and the aldehyde group in Intermediate B.
Key Synthetic Routes and Reaction Optimizations (e.g., aldol (B89426) condensation)
Design and Synthesis of Analogues and Derivatives
The exploration of Elzasonan analogues was driven by the need to optimize its pharmacological profile as a 5-HT1B/1D antagonist.
The rational design of Elzasonan analogues focuses on improving several key properties while maintaining high affinity for the target receptors. nih.govrsc.org The core principle is that blocking presynaptic 5-HT1B/1D autoreceptors is expected to increase synaptic serotonin (B10506) levels, a key strategy in antidepressant drug development. nih.gov
Key design objectives include:
Enhancing Potency and Efficacy: Modifications are made to increase the binding affinity (Ki) and functional antagonism at 5-HT1B and 5-HT1D receptors.
Improving Selectivity: A primary goal is to minimize activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and other neurotransmitter receptors (e.g., adrenergic, dopaminergic) to reduce potential side effects. nih.govreprocell.com
Optimizing Physicochemical Properties: Changes to the molecule can improve properties like solubility and membrane permeability.
Modulating Pharmacokinetic Profile: Structural modifications can alter metabolic stability and half-life. For instance, replacing metabolically labile groups with more robust ones (e.g., fluorination) is a common strategy.
To efficiently explore the structure-activity relationships, medicinal chemists often employ high-throughput synthesis techniques. nih.govresearchgate.net For a molecule like Elzasonan, a parallel synthesis approach is highly applicable. reprocell.com
This would involve:
Scaffold Preparation: Synthesis of a core scaffold, such as 4-aryl-thiomorpholin-3-one.
Building Block Diversity: A library of diverse aldehydes (analogous to Intermediate B) with different substituents on the phenyl ring and variations of the piperazine (B1678402) moiety would be sourced or synthesized.
Parallel Condensation: The core scaffold would be reacted with each member of the aldehyde library in separate wells of a microtiter plate under optimized Knoevenagel conditions. researchgate.net
This strategy allows for the rapid generation of a large number of distinct but structurally related analogues, which can then be screened in high-throughput biological assays to quickly map the SAR. nih.gov
Rational Design Principles for Structural Modification
Structure-Activity Relationship (SAR) Analysis
SAR studies aim to determine how specific parts of the Elzasonan molecule contribute to its biological activity at the 5-HT1B/1D receptors. nih.gov By synthesizing and testing analogues, researchers can identify the key pharmacophoric elements. While detailed proprietary data is not public, a general SAR can be inferred from patent literature and studies on related antagonists.
Key regions for SAR exploration include:
The Dichlorophenyl Moiety: The 3,4-dichloro substitution pattern on the N-phenyl ring of the thiomorpholinone is often critical for high affinity. Moving, removing, or changing these halogen substituents typically has a significant impact on potency.
The Thiomorpholinone Core: This heterocyclic ring acts as a central scaffold. Replacing the sulfur atom with oxygen (to give a morpholinone) or other groups would substantially alter the geometry and electronic properties, likely affecting receptor binding.
The Benzylidene Linker: The exocyclic double bond provides conformational rigidity. Its geometry (Z-isomer) is crucial for correct orientation within the receptor binding pocket.
The Piperazine-Phenyl Group: This portion of the molecule is a key area for modification to fine-tune selectivity and pharmacokinetic properties.
Piperazine Substituent: The N-methyl group on the piperazine can be varied (e.g., ethyl, propyl, cyclopropyl) to probe a specific pocket in the receptor.
Aromatic Ring: The substitution pattern on the benzaldehyde-derived phenyl ring can be altered to explore additional receptor interactions.
Table 2: Hypothetical Structure-Activity Relationship Data for Elzasonan Analogues
| Compound | Modification from Elzasonan Structure | 5-HT₁B Affinity (pKi) | 5-HT₁D Affinity (pKi) | Rationale for Modification |
| Elzasonan | Reference structure | High | High | Lead compound |
| Analogue 1 | 3,4-difluoro instead of 3,4-dichloro | Moderately Reduced | Moderately Reduced | Investigate importance of halogen size/electronics |
| Analogue 2 | 4-chloro only | Reduced | Reduced | Determine necessity of both chlorine atoms |
| Analogue 3 | N-ethyl on piperazine | Similar | Similar | Probe for space around N-alkyl group |
| Analogue 4 | No substituent on piperazine (piperazine) | Reduced | Reduced | Assess importance of the N-alkyl basicity/bulk |
| Analogue 5 | Morpholinone core instead of thiomorpholinone | Significantly Reduced | Significantly Reduced | Evaluate role of the sulfur atom in the scaffold |
This table is illustrative, based on general medicinal chemistry principles for this class of compounds, as specific SAR data for Elzasonan is largely proprietary.
Identification of Essential Pharmacophore Elements
A pharmacophore represents the minimum structural features of a molecule required for its biological activity. Analysis of Elzasonan's structure, (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one, reveals several key elements crucial for its interaction with 5-HT1B/1D receptors. nih.govmedkoo.comnih.gov
The 3,4-Dichlorophenyl Group: This halogenated aromatic ring is a critical component. It is believed to anchor the molecule within a hydrophobic pocket of the receptor, with the specific dichlorination pattern being vital for optimizing binding affinity.
The Thiomorpholin-3-one Core: This heterocyclic ring system acts as a rigid scaffold. It maintains the precise three-dimensional orientation of the other pharmacophoric groups, ensuring they are correctly positioned to interact with their respective binding sites on the receptor.
The Benzylidene Linker: The exocyclic double bond ((Z)-benzylidene) connecting the thiomorpholinone core to the second phenyl ring provides conformational rigidity. The specific (Z)-geometry is a determining factor for the molecule's active shape. nih.gov
Correlation between Chemical Structure and Receptor Binding Affinity/Selectivity
Structure-activity relationship (SAR) studies investigate how specific changes to a molecule's structure affect its biological activity. For Elzasonan, the affinity and selectivity for 5-HT1B/1D receptors are highly dependent on the integrity of its pharmacophoric elements. While specific binding data for a wide range of Elzasonan analogs are not publicly detailed, general SAR principles for this class of compounds can be inferred.
Aromatic Substitution: Altering the position or type of halogen on the dichlorophenyl ring would be expected to significantly modulate binding affinity. For instance, moving the chlorides to other positions (e.g., 2,4- or 3,5-) or replacing them with other halogens (e.g., fluorine, bromine) would change the electronic distribution and steric profile, thereby affecting the fit within the receptor's hydrophobic pocket.
Piperazine Modifications: The basic nitrogen of the piperazine ring is considered essential for high-affinity binding. Modifying the N-methyl group, for example, by replacing it with larger alkyl groups (N-ethyl, N-propyl) or removing it entirely (N-H), would likely alter both potency and selectivity by affecting the interaction with the receptor and modifying the molecule's lipophilicity.
Scaffold and Linker Integrity: Changes to the thiomorpholin-3-one scaffold, such as replacing the sulfur atom with oxygen or carbon, would fundamentally alter the molecule's geometry and are predicted to lead to a significant loss of activity. Similarly, saturation of the benzylidene double bond would remove the rigid planarity it provides, disrupting the optimal presentation of the pharmacophore and reducing binding affinity.
The following interactive table illustrates the conceptual SAR for Elzasonan, outlining how hypothetical structural modifications could influence receptor binding affinity.
Table 1: Conceptual Structure-Activity Relationship (SAR) of Elzasonan Analogs
| Structural Moiety | Modification | Hypothesized Impact on Binding Affinity | Rationale |
|---|---|---|---|
| Phenyl Ring | 3,4-dichloro (Parent) | High | Optimal hydrophobic and electronic interaction. |
| Monochloro or non-substituted | Reduced | Loss of key hydrophobic/electronic interactions. | |
| 3,4-difluoro | Moderate to High | Fluorine may offer different electronic properties while maintaining a similar size. | |
| Piperazine Group | N-methyl (Parent) | High | Balances potency and metabolic properties. |
| N-H (desmethyl) | Moderate | Retains essential basic nitrogen but alters lipophilicity and may be a site for metabolism. | |
| N-ethyl | Moderate to Reduced | Increased steric bulk may lead to a poorer fit in the binding pocket. | |
| Scaffold | Thiomorpholin-3-one (Parent) | High | Provides the rigid conformation necessary for activity. |
Impact of Structural Modifications on Preclinical Pharmacokinetic Profiles
The metabolism of a drug, which involves structural modification by bodily enzymes, has a direct impact on its pharmacokinetic profile (i.e., its absorption, distribution, metabolism, and excretion). Preclinical studies indicated that Elzasonan is primarily metabolized through three main pathways: oxidative N-demethylation, N-oxidation, and aryl hydroxylation. Each of these metabolic transformations alters the parent structure, leading to changes in pharmacokinetic properties.
Oxidative N-demethylation: This process removes the methyl group from the piperazine nitrogen. The resulting N-desmethyl metabolite is more polar than the parent compound, which generally leads to increased renal clearance and a shorter half-life.
N-oxidation: The addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring forms an N-oxide metabolite. This transformation significantly increases the polarity of the molecule, facilitating more rapid excretion from the body.
Aryl Hydroxylation: The enzymatic addition of a hydroxyl (-OH) group to one of the aromatic rings (likely the dichlorophenyl ring) also increases polarity. This modification creates a new site for further Phase II metabolism (e.g., glucuronidation), which further enhances water solubility and accelerates elimination.
Table 2: Impact of Metabolic Modifications on the Preclinical Pharmacokinetic Profile of Elzasonan
| Compound | Structural Modification from Parent | Likely Impact on Pharmacokinetic (PK) Properties |
|---|---|---|
| Elzasonan (Parent) | None | Baseline lipophilicity and metabolic stability. |
| N-desmethyl-elzasonan | Removal of the methyl group from the piperazine nitrogen. | Increased polarity, potentially leading to faster clearance and a shorter half-life. |
| Elzasonan N-oxide | Addition of an oxygen atom to a piperazine nitrogen. | Significantly increased polarity, likely resulting in rapid elimination. |
| Aryl-hydroxy-elzasonan | Addition of a hydroxyl group to an aromatic ring. | Increased polarity and introduces a site for further conjugation, enhancing clearance. |
Computational and Theoretical Investigations of Elzasonan Hydrochloride
Molecular Modeling of Ligand-Receptor Interactions
Molecular modeling techniques are crucial for elucidating the interactions between a ligand, such as Elzasonan (B146119), and its target receptors at an atomic level. These methods provide insights into the binding mechanisms that are fundamental for rational drug design.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a receptor. nih.govherbmedpharmacol.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing information on its stability and conformational changes. mdpi.com
For Elzasonan, these simulations would target the 5-HT1B and 5-HT1D receptors, both of which are G-protein coupled receptors (GPCRs). reprocell.comebi.ac.uk While specific, publicly available docking and MD simulation studies for Elzasonan are scarce, the general methodology would involve:
Preparation of Structures : Obtaining or modeling the 3D structures of the human 5-HT1B and 5-HT1D receptors and the Elzasonan molecule.
Docking Simulation : Using software to place the Elzasonan molecule into the binding site of each receptor, generating multiple possible binding poses. These poses are then scored based on binding energy to identify the most likely conformation. frontiersin.org
Molecular Dynamics Simulation : Taking the most stable docked complex and simulating its movements and interactions in a solvated, physiological environment over a period of nanoseconds. This helps to validate the stability of the binding pose and observe how the ligand and receptor adapt to each other. mdpi.com
Studies on similar 5-HT1B receptor ligands have utilized these techniques to understand binding behavior at an atomic level. herbmedpharmacol.com For example, simulations can reveal the stability of the ligand within the binding pocket and calculate the binding free energy, highlighting key interactions that contribute to the affinity of the compound. herbmedpharmacol.com
The binding sites of the 5-HT1B and 5-HT1D receptors are located within their transmembrane helices. rsc.orgnih.gov Characterizing the interactions between Elzasonan and these sites is essential for understanding its antagonist activity. The human 5-HT1B and 5-HT1D receptors are highly similar in sequence, which often results in ligands that bind to both subtypes. nih.gov
An interaction profile for Elzasonan would detail the specific amino acid residues in the receptor that form bonds or have significant interactions with the ligand. Key interactions typically include:
Hydrogen Bonds : Formed between hydrogen bond donors and acceptors on both the ligand and the receptor.
Hydrophobic Interactions : Occurring between the nonpolar regions of the ligand and receptor.
π-π Stacking : Interactions between aromatic rings, which are present in the Elzasonan structure and in receptor residues like tryptophan and phenylalanine. rsc.org
Ionic Interactions : Between charged groups on the ligand and receptor.
Analysis of the 5-HT1B receptor's binding pocket shows the presence of several aromatic residues (e.g., Tryptophan, Phenylalanine, Tyrosine) that could engage in stacking interactions with a ligand. rsc.org A detailed computational analysis would map these specific interactions for Elzasonan, providing a structural basis for its affinity and selectivity.
Molecular Docking and Dynamics Simulations
In Silico Prediction of Preclinical ADMET Properties
In silico methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions help to identify potential liabilities before extensive and costly experimental testing.
Computational tools can predict various physicochemical and pharmacokinetic properties based on a molecule's structure. For Elzasonan, these predictions provide insights into its likely behavior in the body.
Absorption : Properties like lipophilicity (LogP) and topological polar surface area (TPSA) are key predictors of oral absorption. Elzasonan has a computed XLogP3 of 5.1, suggesting high lipophilicity, which can influence its absorption and distribution. nih.govnih.gov
Distribution : The volume of distribution (Vd) and plasma protein binding are important parameters. High lipophilicity often correlates with higher tissue distribution and plasma protein binding.
Metabolism : Experimental data indicates that Elzasonan is primarily metabolized through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. In silico metabolism prediction tools work by identifying susceptible sites on the molecule for various metabolic enzymes, such as cytochrome P450s, which would be consistent with these observed pathways. upjs.sknih.gov
Excretion : Predictions of how the drug and its metabolites are eliminated from the body.
The following table summarizes some computationally predicted physicochemical properties for Elzasonan, which are foundational for ADMET modeling.
| Property | Predicted Value | Source |
| Molecular Weight | 448.4 g/mol | PubChem nih.gov |
| XLogP3 | 5.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area | 52.1 Ų | PubChem nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Predictive pharmacokinetic models use the outputs from ADMET assessments to simulate the concentration-time profile of a drug in the body. biorxiv.org These models, often part of physiologically based pharmacokinetic (PBPK) modeling, integrate data on absorption, distribution, metabolism, and excretion to predict key parameters like half-life, clearance, and bioavailability. While specific preclinical pharmacokinetic models for Elzasonan are not publicly detailed, the development of such a model would rely on the in silico and experimental data gathered for its ADMET properties. These models are crucial for anticipating how a drug will behave in living systems, guiding further preclinical and clinical studies. nih.gov
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of 5-HT1B/1D antagonists, a QSAR study would involve:
Compiling a dataset of compounds with known binding affinities or functional activities.
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with biological activity. nih.gov
While no specific QSAR models focused on Elzasonan and its analogs for 5-HT1B/1D antagonism are found in the public literature, the compound has been included in large-scale computational toxicology programs like the U.S. EPA's ToxCast. acs.orgnih.govnih.gov In one such screening effort, Elzasonan was noted as not inhibiting any 5-HT assays, an outcome suggested as a possible false negative. nih.gov Data from such high-throughput screening initiatives are foundational for building broad QSAR and predictive toxicology models. acs.org
Furthermore, in a separate QSAR database classifying compounds for activity at the androgen receptor, Elzasonan was listed as "inactive." This demonstrates the application of computational models to predict a compound's activity across various biological targets, which is crucial for assessing potential off-target effects.
Development of Predictive Models for Biological Activity
Predictive modeling, a cornerstone of computational toxicology and pharmacology, has been utilized to characterize the bioactivity profile of Elzasonan. As a part of large-scale screening initiatives, Elzasonan has been included in databases used to build and validate models that forecast the biological effects of chemicals.
One of the most significant programs in this area is the U.S. Environmental Protection Agency's (EPA) ToxCast project. medkoo.comtandfonline.com Elzasonan, also identified by its code CP-448,187, was one of 976 chemicals profiled across hundreds of cell-free enzymatic and ligand-binding high-throughput screening (HTS) assays in the ToxCast Phase I and II studies. medkoo.com The vast dataset generated from these assays, which measure chemical interactions with a wide array of biological targets like G-protein-coupled receptors (GPCRs) and cytochrome P450 (CYP) enzymes, serves as the foundation for creating predictive models. medkoo.comtandfonline.com These models are designed to identify and characterize biological pathways associated with toxicity, helping to prioritize chemicals for further testing and to refine structure-activity relationship (SAR) methods. medkoo.cominformahealthcare.comacs.org
The primary goal of these large-scale modeling efforts is to build statistical associations between HTS data and in vivo toxicity outcomes to generate predictive signatures for various endpoints, such as developmental or metabolic toxicity. informahealthcare.comchemrxiv.org Elzasonan's data from assays, including those for GPCRs like the beta-2 adrenergic receptor (GPCR_hAdrb2), contributes to this broader effort to understand chemical-biological interactions and their potential consequences. medkoo.comtandfonline.com
In a more specific application, data for Elzasonan is present in the QsarDB repository. A classification model for androgen receptor activity, which predicts whether a compound acts as an agonist, antagonist, or binder, lists Elzasonan as inactive. nih.gov This demonstrates the use of predictive models to screen compounds for specific off-target activities.
Molecular Descriptors and Statistical Validation
The construction of robust predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is fundamentally dependent on two components: molecular descriptors and rigorous statistical validation.
Molecular Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the large-scale predictive models developed under programs like ToxCast, chemical structure fingerprints are often used. medkoo.com A fingerprint is a series of binary digits (a bit string) that represents the presence or absence of specific chemical substructures or fragments within a molecule. medkoo.com Univariate analyses can then be performed to find associations between these structural fragments and activity across different assay categories. medkoo.com This approach helps in identifying which molecular features may be responsible for observed biological activities.
Statistical Validation ensures that a model is robust, reliable, and has predictive power. A common technique is to divide the dataset into a training set, used to build the model, and a test or validation set, used to evaluate its performance on new data. scispace.com For the predictive models of developmental toxicity derived from ToxCast data, linear discriminant analysis with cross-validation was employed to build the models, which demonstrated strong balanced accuracy. informahealthcare.com Another crucial validation method is the Y-randomization test, where the biological activity data is randomly shuffled to ensure that the resulting model is not due to chance correlation. scispace.com The reliability of a QSAR model is confirmed if it passes such validation tests. scispace.com
While these are the general principles and methods applied to the datasets that include Elzasonan, specific molecular descriptors and statistical validation results for a dedicated QSAR model of Elzasonan hydrochloride's primary biological activity are not detailed in the available literature.
Mechanistic Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to explore the underlying mechanisms of a drug's behavior, from its metabolic breakdown to its preferred three-dimensional shape.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. These different arrangements, or conformers, can have different energy levels, and understanding the lowest energy (most stable) conformations is crucial for predicting how a drug will interact with its biological target.
Computational methods are essential for this type of investigation. Energy minimization is a process used to find a stable conformation of a molecule, corresponding to a local minimum on the potential energy surface. For Elzasonan (CP-448,187), a direct, albeit limited, computational investigation has been reported. In a study focused on predicting the autoxidation of sulfides in drug-like molecules, the conformers of CP-448,187 and its corresponding sulfoxides were investigated. This analysis utilized Density Functional Theory (DFT) methods to perform the calculations, providing insight into the molecule's three-dimensional structure.
While a comprehensive conformational analysis study dedicated to Elzasonan's structure-activity relationship is not available in the literature, the use of DFT confirms that its structural properties have been subject to theoretical investigation.
Future Directions in Preclinical Research on Elzasonan Hydrochloride
Exploration of Allosteric Modulatory Sites on Serotonin (B10506) Receptors
The traditional approach to drug design, which Elzasonan's development followed, targets the orthosteric site—the same binding site as the endogenous ligand (serotonin). mdpi.com However, there is growing interest in allosteric modulators, which bind to a topographically distinct site on the receptor. uniroma1.it This can lead to greater selectivity and a more nuanced modulation of receptor activity, potentially offering a better safety profile. uniroma1.itnih.gov
Future preclinical research could investigate the existence of allosteric binding sites on the 5-HT1B and 5-HT1D receptors. Allosteric modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the natural ligand, or negative allosteric modulators (NAMs), reducing its effect, and may present a "ceiling effect" where their modulatory impact saturates above certain concentrations. uniroma1.itfrontiersin.org Research would focus on identifying compounds that could allosterically modulate these receptors, offering an alternative mechanism to Elzasonan's competitive antagonism. This approach could distinguish between highly homologous receptor subtypes by targeting less conserved allosteric sites, which may lead to improved selectivity and safety. mdpi.com The discovery of allosteric modulators for the 5-HT1B/1D receptors could pave the way for a new class of drugs with a more refined mechanism of action for psychiatric disorders.
Table 1: Orthosteric vs. Allosteric Ligand Research Strategy
| Feature | Orthosteric Approach (e.g., Elzasonan) | Proposed Allosteric Approach |
|---|---|---|
| Binding Site | Primary (endogenous ligand) site | Secondary, topographically distinct site uniroma1.it |
| Mechanism | Competitive antagonism | Modulation of endogenous ligand affinity/efficacy uniroma1.it |
| Selectivity | Can be challenging due to conserved binding sites across receptor subtypes | Potentially higher due to less conserved allosteric sites mdpi.com |
| Research Goal | Block receptor activation | Fine-tune receptor signaling |
| Potential Advantage | Direct and potent blockade | Improved safety profile, "ceiling effect" uniroma1.it |
Development of Advanced In Vitro Organ-on-a-Chip Models for Pharmacokinetic Predictions
The preclinical assessment of pharmacokinetics (PK)—a drug's absorption, distribution, metabolism, and excretion (ADME)—is crucial for predicting its behavior in humans. tno.nl Historically, this has relied on simple in vitro models and animal studies, which often fail to fully replicate human physiology. tno.nl Organ-on-a-chip (OoC) technology, which uses microfluidic devices to culture human cells in a 3D environment that mimics organ-level functions, offers a more accurate and human-relevant alternative. mdpi.comthno.org
Future research on Elzasonan (B146119) or its analogues should leverage OoC models to generate more reliable PK predictions. Studies have shown that Elzasonan is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. researchgate.net A multi-organ-on-a-chip platform, connecting, for example, a gut chip, a liver chip, and a blood-brain-barrier chip, could be used to model the entire process from oral absorption to central nervous system penetration. nih.gov This would provide detailed insights into its metabolic pathways and bioavailability, helping to overcome the limitations of conventional in vitro methods and improve in vitro-in vivo extrapolation (IVIVE). tno.nlnih.gov Such models allow for real-time visualization and quantitative analysis of biological processes, offering a more comprehensive prediction of complex drug responses. mdpi.com
Integration of Multi-Omics Data for Comprehensive Preclinical Pharmacological Characterization
A comprehensive understanding of a drug's mechanism of action requires looking beyond its primary target. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological changes induced by a compound. mdpi.comcrownbio.com
A future preclinical re-evaluation of Elzasonan could employ a multi-omics strategy. By exposing relevant neuronal cell cultures or brain organoids to Elzasonan, researchers could collect vast datasets on changes in gene expression, protein levels, and metabolic profiles. nih.gov Integrating this multi-omics data can help identify the broader molecular pathways affected by 5-HT1B/1D receptor antagonism. crownbio.com This deep analysis could reveal previously unknown off-target effects, identify novel biomarkers for treatment response, or uncover new potential therapeutic applications for this class of compounds. mdpi.comfrontiersin.org Such an approach moves beyond a single target focus to a systems-level understanding of the drug's pharmacological footprint. frontiersin.org
Table 2: Proposed Multi-Omics Research Workflow for Elzasonan
| Stage | Description | Data Generated | Potential Insights |
|---|---|---|---|
| 1. Exposure | Treat neuronal cell models or organoids with Elzasonan. | N/A | N/A |
| 2. Data Acquisition | Perform high-throughput sequencing and mass spectrometry. | Genomics, Transcriptomics, Proteomics, Metabolomics data. | Comprehensive molecular snapshot. |
| 3. Bioinformatic Analysis | Use computational tools to integrate and analyze the different 'omics' layers. crownbio.com | Differentially expressed genes, proteins, and metabolites; affected pathways. nih.gov | Identification of on-target and off-target effects. |
| 4. Hypothesis Generation | Identify key networks and molecular drivers of the observed effects. | Network maps, candidate biomarkers, potential new indications. | Deeper understanding of pharmacological profile and mechanisms of action. nih.gov |
Utilization of Artificial Intelligence and Machine Learning for Novel Analogue Discovery
Predict Activity: Screen virtual libraries of compounds to identify novel molecules with high predicted affinity and selectivity for 5-HT1B/1D receptors.
De Novo Design: Generate entirely new molecular structures optimized for desired properties, such as enhanced potency, better ADME profiles, or reduced off-target activity. nih.gov
Lead Optimization: Systematically suggest modifications to the Elzasonan scaffold to improve its drug-like properties. mdpi.com
This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, enabling a more efficient exploration of the chemical space around the Elzasonan pharmacophore. europa.eu
Investigation of Stereochemical Influence on Pharmacological Profiles in Preclinical Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology, as different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different pharmacological and toxicological profiles.
Publicly available data indicates that Elzasonan is an achiral molecule, meaning it does not have stereoisomers. nih.govfda.gov Therefore, its specific pharmacological profile is not influenced by stereochemistry.
However, this consideration is paramount for any future drug discovery efforts based on its structure. The novel analogues generated through methods like AI and machine learning (as described in section 7.4) could easily introduce chiral centers into the molecular scaffold. Should any new, promising chiral analogue of Elzasonan be identified, a crucial step in its preclinical development would be the separation and independent characterization of its individual stereoisomers. This would involve:
Stereoselective Synthesis: Developing chemical processes to produce each isomer in high purity.
Pharmacological Profiling: Evaluating the binding affinity, potency, and efficacy of each individual isomer at the 5-HT1B/1D receptors and key off-targets.
Pharmacokinetic Assessment: Determining the ADME profile for each isomer, as they can be metabolized differently by stereoselective enzymes.
This rigorous investigation is essential to identify the optimal stereoisomer for further development, ensuring that the final drug candidate possesses the most favorable combination of efficacy and safety. This is a fundamental component of modern preclinical research. nih.govaccure.health
Q & A
Basic Research Questions
Q. What are the recommended methods for initial neuropharmacological evaluation of Elzasonan hydrochloride in vitro?
- Methodological Answer : Begin with high-throughput screening using microelectrode array (MEA) platforms in cortical neurons to assess changes in network firing patterns. Test Elzasonan at concentrations ranging from 1 nM to 10 µM, with positive controls (e.g., serotonin receptor agonists/antagonitors) and vehicle controls. Monitor parameters like burst frequency and synchrony to quantify neuroactivity .
Q. How should researchers address solubility and stability challenges during experimental preparation of this compound?
- Methodological Answer : Prepare stock solutions in DMSO or deionized water (depending on compatibility) and store aliquots at -20°C in airtight vials to prevent hydrolysis. Validate stability via HPLC or LC-MS at baseline and after 1 month of storage. Avoid freeze-thaw cycles, as repeated phase transitions may degrade the compound .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds. Use fume hoods, nitrile gloves, and safety goggles. Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations. Decontaminate spills with absorbent materials and 70% ethanol .
Advanced Research Questions
Q. What experimental design principles are critical for optimizing this compound delivery systems in preclinical models?
- Methodological Answer : Use factorial design to evaluate variables such as polymer concentration (e.g., carbopol), pH, and crosslinking agents. Conduct in vitro release studies (e.g., Franz diffusion cells) and correlate results with in vivo pharmacokinetic data. Prioritize formulations achieving sustained release over 24 hours while maintaining >90% bioactivity .
Q. How can conflicting data on this compound’s serotonergic activity be systematically analyzed?
- Methodological Answer : Apply comparative dose-response analyses against reference compounds (e.g., fabesetron hydrochloride) in MEA assays. Use statistical thresholds (e.g., >3 standard deviations from baseline) to distinguish true neuroactivity from noise. Cross-validate findings with calcium imaging or patch-clamp electrophysiology to confirm receptor-specific effects .
Q. What validated assays are recommended for assessing this compound’s impact on neuronal network dynamics?
- Methodological Answer : Combine MEA with transcriptomic profiling (RNA-seq) to link network activity changes to gene expression patterns (e.g., serotonin receptor subtypes). Validate using siRNA knockdown models. Include time-lapse imaging of synaptic density markers (e.g., PSD-95) to assess long-term plasticity .
Q. What pharmacokinetic modeling approaches are suitable for predicting this compound’s CNS penetration?
- Methodological Answer : Employ compartmental modeling with parameters derived from LC-MS/MS plasma/brain homogenate data. Adjust for blood-brain barrier permeability using logP values (>2.5 suggests favorable penetration). Validate models with in vivo microdialysis in rodent striatum or hippocampus .
Data Contradiction and Validation Strategies
Q. How should researchers resolve discrepancies in this compound’s cytotoxicity profiles across cell lines?
- Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., SH-SY5Y for neuronal models) and control for passage number. Perform parallel testing with ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3/7). Replicate findings in 3D spheroid models to improve physiological relevance .
Methodological Best Practices
Q. What reporting standards ensure reproducibility in this compound research?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Disclose batch-specific purity (HPLC ≥98%), solvent residues (e.g., ≤0.1% DMSO), and storage conditions. Provide raw electrophysiology data in supplementary materials, including baseline noise thresholds and filtering parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
